molecular formula C28H56N2O2 B11976557 Dodecanamide, N,N'-1,4-butanediylbis- CAS No. 89927-57-1

Dodecanamide, N,N'-1,4-butanediylbis-

Cat. No.: B11976557
CAS No.: 89927-57-1
M. Wt: 452.8 g/mol
InChI Key: KZQHQIRJBSMADC-UHFFFAOYSA-N
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Description

Dodecanamide, N,N'-1,4-butanediylbis- is a dimeric amide compound consisting of two dodecanamide (C₁₂H₂₅CONH₂) moieties linked via a 1,4-butanediyl (-CH₂CH₂CH₂CH₂-) spacer. This structure confers unique physicochemical properties, such as enhanced hydrophobicity and flexibility, making it suitable for applications in surfactants, polymer stabilizers, or specialty chemical formulations.

Properties

CAS No.

89927-57-1

Molecular Formula

C28H56N2O2

Molecular Weight

452.8 g/mol

IUPAC Name

N-[4-(dodecanoylamino)butyl]dodecanamide

InChI

InChI=1S/C28H56N2O2/c1-3-5-7-9-11-13-15-17-19-23-27(31)29-25-21-22-26-30-28(32)24-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,29,31)(H,30,32)

InChI Key

KZQHQIRJBSMADC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCCNC(=O)CCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecanamide, N,N’-1,4-butanediylbis- typically involves the reaction of dodecanoic acid with 1,4-diaminobutane. The reaction proceeds through the formation of an amide bond between the carboxyl group of dodecanoic acid and the amine group of 1,4-diaminobutane . The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of Dodecanamide, N,N’-1,4-butanediylbis- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N,N’-1,4-butanediylbis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Structural Analogs and Derivatives

(A) Lauramide Diethanolamine (N,N-bis(2-hydroxyethyl)-dodecanamide)
  • Structure: Contains two ethanolamine (-CH₂CH₂OH) groups instead of the butanediyl linker.
  • Properties : Increased water solubility due to hydroxyl groups; widely used in cosmetics as a surfactant and foam booster .
  • Key Difference: The butanediyl spacer in the target compound replaces hydrophilic ethanolamine groups, likely reducing water solubility but enhancing lipid compatibility .
(B) Lauramide MEA (N-(2-hydroxyethyl)dodecanamide)
  • Structure: Single ethanolamine substituent.
  • Function : Anti-static agent and viscosity modifier in shampoos and conditioners .
  • Comparison : The dimeric structure of Dodecanamide, N,N'-1,4-butanediylbis- may provide superior film-forming or emulsifying properties due to its extended alkyl chain network .
(C) N,N'-((1,4-Phenylenebis(azanediyl))bis(2-oxoethane-2,1-diyl))bis-dodecanamide
  • Structure : Features a rigid phenylene linker instead of the flexible butanediyl group.
  • Properties : Higher thermal stability but reduced conformational flexibility, as observed in HRMS data (C₄₆H₈₆O₈N₄, [M+H]⁺ = 815.6880) .
(D) Benzamide Derivatives with 1,4-Butanediyl Linkers
  • Example : N,N'-butane-1,4-diylbis(3,4-dimethylbenzamide) (C₂₂H₂₈N₂O₂).
  • Structure : Aromatic benzamide groups replace aliphatic dodecanamide.
  • Impact : Introduces π-π stacking interactions, altering solubility and aggregation behavior compared to the aliphatic target compound .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Dodecanamide Derivatives
Compound Molecular Formula Key Functional Groups Applications Source
Dodecanamide, N,N'-1,4-butanediylbis- C₂₆H₅₂N₂O₂ (estimated) Aliphatic amide, butanediyl Surfactants, polymer additives Inference
Lauramide Diethanolamine C₁₆H₃₄N₂O₃ Hydroxyethyl Cosmetics, foaming agents
Lauramide MEA C₁₄H₂₉NO₂ Hydroxyethyl Anti-static agents
Phenylene-linked dimer (Cmpd 3) C₄₆H₈₆O₈N₄ Phenylene, diaminohexyl Biomedical research
Key Observations :

Hydrophobicity: The target compound’s long aliphatic chains and lack of polar groups (e.g., -OH) suggest higher hydrophobicity than ethanolamine-containing analogs .

Synthetic Routes: Likely synthesized via condensation of 1,4-diaminobutane with dodecanoyl chloride, contrasting with ethanolamine-based derivatives that require hydroxyl-group protection .

Industrial and Regulatory Considerations

  • Cosmetic Use : While lauramide derivatives like Lauramide MEA and Lauramidopropyl Betaine are well-established in cosmetics (CAS 142-78-9, 4292-10-8), the target compound’s absence from regulatory inventories (e.g., EINECS) suggests it may require additional safety profiling for such applications .
  • Biomedical Potential: Structural analogs with phenyl or peptide-mimetic linkers show promise in drug delivery, hinting at unexplored biomedical uses for the target compound .

Biological Activity

Dodecanamide, N,N'-1,4-butanediylbis- (commonly referred to as DBDA), is a compound of significant interest in various biological and environmental studies due to its unique structural properties and potential applications. This article explores the biological activity of DBDA, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

DBDA is a diamide with a dodecane chain and a butanediyl linker. Its molecular formula is C16H33N2O2C_{16}H_{33}N_2O_2. The structural characteristics contribute to its solubility and interaction with biological membranes.

Mechanisms of Biological Activity

The biological activity of DBDA can be attributed to several mechanisms:

  • Membrane Interaction : The long hydrophobic dodecane chain allows DBDA to integrate into lipid membranes, potentially altering membrane fluidity and permeability.
  • Enzyme Inhibition : Preliminary studies suggest that DBDA may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
  • Cell Signaling Modulation : DBDA may influence cell signaling pathways related to inflammation and apoptosis, which could have implications in therapeutic contexts.

Cytotoxicity

Research indicates that DBDA exhibits cytotoxic effects on various cell lines. A study conducted on human cancer cell lines demonstrated that DBDA could induce apoptosis at micromolar concentrations. The following table summarizes the cytotoxicity findings:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF-7 (Breast)20Disruption of mitochondrial function
A549 (Lung)25Activation of caspase pathways

Ecotoxicological Impact

DBDA's environmental impact has been assessed through various ecotoxicological studies. It has shown varying degrees of toxicity towards aquatic organisms, particularly affecting algae and invertebrates.

  • Algal Toxicity : DBDA exhibited an EC50 value of 30 µg/L for the green algae Pseudokirchneriella subcapitata, indicating significant algal growth inhibition.
  • Invertebrate Toxicity : In tests involving the freshwater snail Planorbella pilsbryi, exposure to DBDA resulted in notable changes in metabolic profiles, suggesting stress responses at concentrations as low as 10 µg/L.

Case Study 1: Cancer Cell Line Response

A recent study investigated the effects of DBDA on breast cancer cell lines. The results indicated that treatment with 20 µM DBDA led to a 50% reduction in cell viability after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming the compound's potential as an anticancer agent.

Case Study 2: Environmental Impact Assessment

An ecotoxicological assessment was performed to evaluate the impact of DBDA on freshwater ecosystems. Samples from a controlled environment were treated with varying concentrations of DBDA. Results showed significant alterations in biodiversity indices, with a marked decline in sensitive species such as Daphnia magna at concentrations above 5 µg/L.

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